

Physicochemical Properties of Sitamaquine: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Sitamaquine*

Cat. No.: B1681683

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This technical guide provides a comprehensive overview of the core physicochemical properties of **sitamaquine**, an 8-aminoquinoline compound investigated for its antiprotozoal activity, particularly against *Leishmania* species. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, its implications for the compound's biological activity, and its mechanism of action.

Core Physicochemical Data

Sitamaquine is a lipophilic weak base.^[1] Its physicochemical characteristics are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological targets. The key quantitative data for **sitamaquine** and its commonly used dihydrochloride salt are summarized in the table below.

Property	Value	Form	Reference
Chemical Formula	C ₂₁ H ₃₃ N ₃ O	Base	[2]
C ₂₁ H ₃₃ N ₃ O·2HCl	Dihydrochloride	[2]	
Molecular Weight	343.51 g/mol	Base	[2]
416.43 g/mol	Dihydrochloride	[2]	
Melting Point	179-180 °C	Dihydrochloride	[2]
Boiling Point	190-200 °C at 0.05 mmHg	Base	[2]
Octanol/Water			
Partition Coefficient (LogP)	5.84	Not Specified	[3]
pKa	4.2 (quinoline nitrogen)	Not Specified	[3]
10.4 (amine side chain)	Not Specified	[3]	
Solubility	Water: > 100 mg/mL at 25 °C	Dihydrochloride	[3]
Ethanol: Soluble	Dihydrochloride	[3]	

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of each specific physicochemical property of **sitamaquine** are not extensively described in publicly available literature. General analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been referenced for the determination of **sitamaquine** in plasma samples.[\[2\]](#) The determination of properties like pKa and LogP typically involves standardized methods such as potentiometric titration and the shake-flask method, respectively, though the specific application of these methods to **sitamaquine** is not detailed in the reviewed literature.

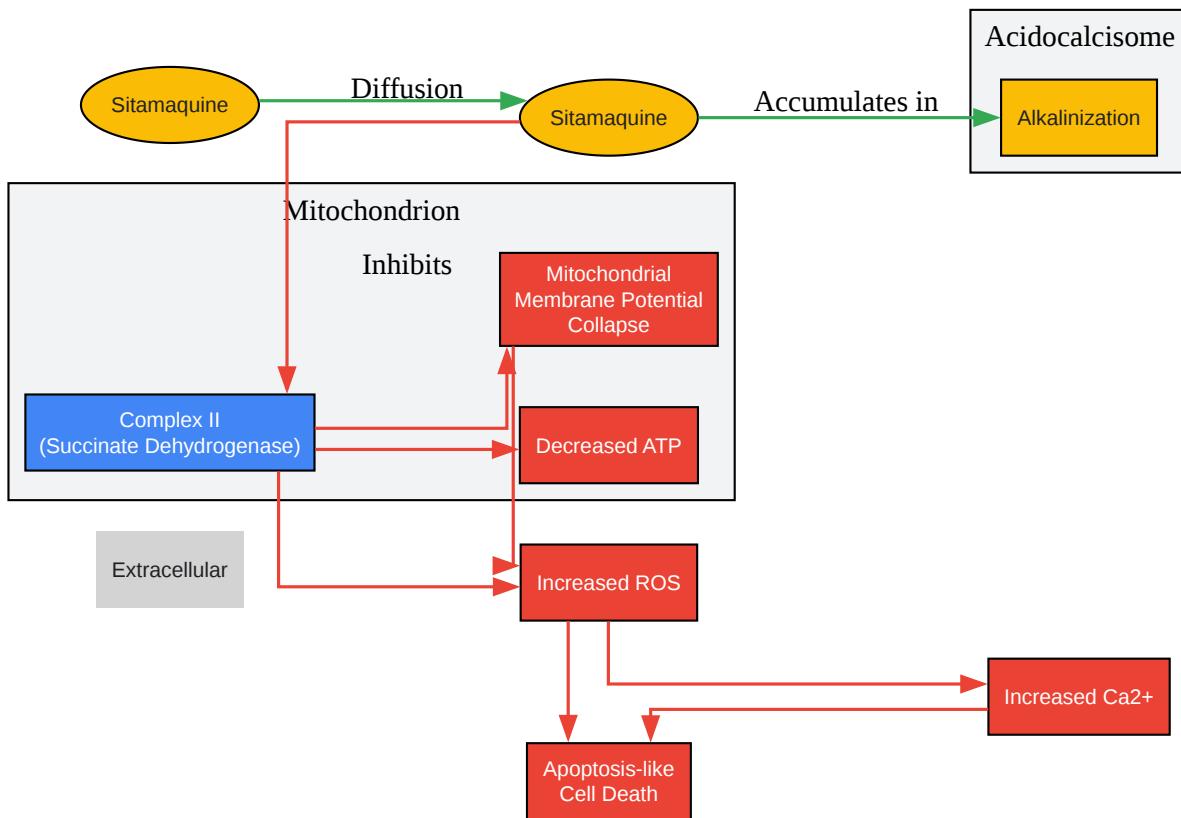
Mechanism of Action in Leishmania

Sitamaquine's antileishmanial activity is multifaceted, involving entry into the parasite, accumulation in specific organelles, and disruption of critical metabolic pathways. As a lipophilic weak base, **sitamaquine** is thought to cross the Leishmania plasma membrane via a diffusion process, driven by a chemical potential gradient.^[1] Its entry does not appear to involve a specific transporter.^[4] The process is influenced by the extracellular pH and involves an initial electrostatic interaction with anionic phospholipids in the parasite's membrane, followed by a deeper, hydrophobic insertion into the lipid monolayer.^{[4][5]}

Once inside the parasite, **sitamaquine**'s primary lethal mechanism involves the disruption of mitochondrial function.^{[6][7]} It acts as an inhibitor of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain.^{[6][8]} This inhibition leads to a cascade of downstream events, including a decrease in intracellular ATP levels, a collapse of the mitochondrial membrane potential, and a significant increase in the production of reactive oxygen species (ROS).^{[6][7]} The resulting oxidative stress and elevation of intracellular calcium levels are believed to trigger an apoptosis-like cell death pathway in the parasite.^{[6][7]}

Interestingly, **sitamaquine** also accumulates in the acidocalcisomes, which are acidic calcium storage organelles in Leishmania.^[4] This accumulation leads to the alkalinization of these compartments.^[4] However, studies have shown that the antileishmanial action of **sitamaquine** is not directly correlated with its level of accumulation in acidocalcisomes, suggesting this is not its primary mechanism of killing.^[9]

The proposed signaling pathway for **sitamaquine**'s mechanism of action is visualized below.



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Sitamaquine's proposed mechanism of action in Leishmania.

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